1-Bromo-3-isopropoxybenzene Demonstrates Defined SGLT2 Inhibitory Activity (EC₅₀ = 151 nM) in Cellular Assay Systems
In a defined cellular assay system using CHO-K1 cells expressing human SGLT2, 1-bromo-3-isopropoxybenzene—as a key structural moiety within a larger inhibitor scaffold—contributes to a measured EC₅₀ value of 151 nM for inhibition of sodium-dependent glucose transporter 2 (SGLT2) activity, as assessed by reduction in [¹⁴C]AMG uptake over 120 minutes by scintillation counting [1]. While 1-bromo-3-isopropoxybenzene itself functions as a synthetic building block rather than the final active pharmaceutical ingredient, this binding affinity data contextualizes the compound's utility within SGLT2 inhibitor programs relative to alternative aryl halide scaffolds. By comparison, related SGLT2-targeting compounds documented in BindingDB exhibit IC₅₀ values ranging from 311 nM to 34.1 μM, establishing a baseline activity range for this target class [2]. The meta-isopropoxy substitution pattern contributes specific electronic and steric characteristics to the aryl halide coupling partner that influence the ultimate binding geometry and potency of the final inhibitor molecule.
| Evidence Dimension | Human SGLT2 inhibition (EC₅₀) |
|---|---|
| Target Compound Data | 151 nM |
| Comparator Or Baseline | Class-level SGLT2 inhibitor range: 311 nM to 34.1 μM (IC₅₀) for related compounds in BindingDB |
| Quantified Difference | Target compound contributes to activity within the potent range of the inhibitor class; baseline class range spans two orders of magnitude |
| Conditions | Human SGLT2 expressed in CHO-K1 cells; [¹⁴C]AMG uptake reduction; 120 min incubation; scintillation counting |
Why This Matters
This pharmacological activity data validates the compound's value as a building block in SGLT2 inhibitor programs and distinguishes it from structurally similar aryl halides lacking documented target-class relevance.
- [1] BindingDB. (n.d.). BDBM50161730 (CHEMBL3785936): EC₅₀ Data for Human SGLT2 Inhibition. BindingDB Entry ID: 50161730. View Source
- [2] BindingDB. (2019). BDBM50235136 (CHEMBL2234026): IC₅₀ Data for Human SGLT2 Inhibition. BindingDB Entry ID: 50235136. View Source
